molecular formula C15H16BrNO4S B4899115 3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B4899115
M. Wt: 386.3 g/mol
InChI Key: DEUPEZAUAGBTQZ-UHFFFAOYSA-N
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Description

3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with the molecular formula C15H16BrNO4S It is characterized by the presence of a bromine atom, methoxy groups, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 4-methoxybenzenesulfonamide to introduce the bromine atom at the 3-position. This is followed by the introduction of the 4-methoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonic acid.

    Reduction: Formation of 4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide.

    Substitution: Formation of 3-azido-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide or 3-thio-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide.

Scientific Research Applications

3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The bromine atom and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methoxyphenethylamine: Similar structure but with an ethylamine group instead of a sulfonamide group.

    3-bromo-4-methoxybenzonitrile: Contains a nitrile group instead of a sulfonamide group.

    4-bromo-N-(4-methoxyphenyl)benzenesulfonamide: Similar structure but lacks the methoxy group at the 3-position.

Uniqueness

3-bromo-4-methoxy-N-(4-methoxybenzyl)benzenesulfonamide is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonamide moiety provides a distinct profile that can be leveraged in various applications.

Properties

IUPAC Name

3-bromo-4-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4S/c1-20-12-5-3-11(4-6-12)10-17-22(18,19)13-7-8-15(21-2)14(16)9-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUPEZAUAGBTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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